ETHYL 1-BENZYL-5-(4-TERT-BUTYLBENZOYLOXY)-2-METHYL-1H-INDOLE-3-CARBOXYLATE
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Overview
Description
Ethyl 1-benzyl-5-[(4-tert-butylbenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-BENZYL-5-(4-TERT-BUTYLBENZOYLOXY)-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Functionalization of the Indole Ring: Introduction of substituents at specific positions on the indole ring is achieved through various reactions such as Friedel-Crafts acylation, Vilsmeier formylation, and others.
Esterification and Benzylation: The carboxylate group is introduced through esterification reactions, and the benzyl group is added via benzylation reactions.
Final Coupling: The tert-butylbenzoyl group is introduced through esterification or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring or the benzyl group.
Reduction: Reduction reactions can target the carbonyl groups or the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 1-benzyl-5-[(4-tert-butylbenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of ETHYL 1-BENZYL-5-(4-TERT-BUTYLBENZOYLOXY)-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.
Serotonin: A neurotransmitter derived from tryptophan, with an indole structure.
Uniqueness
Ethyl 1-benzyl-5-[(4-tert-butylbenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate is unique due to its specific functional groups and potential applications. Its combination of benzyl, tert-butylbenzoyl, and ester groups distinguishes it from other indole derivatives, providing unique chemical and biological properties.
Properties
Molecular Formula |
C30H31NO4 |
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Molecular Weight |
469.6g/mol |
IUPAC Name |
ethyl 1-benzyl-5-(4-tert-butylbenzoyl)oxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C30H31NO4/c1-6-34-29(33)27-20(2)31(19-21-10-8-7-9-11-21)26-17-16-24(18-25(26)27)35-28(32)22-12-14-23(15-13-22)30(3,4)5/h7-18H,6,19H2,1-5H3 |
InChI Key |
CBFPJSBNXORHAO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=CC=C4)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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